
trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol: is a cyclic organic compound with a unique structure that includes an octahydroindenol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include maintaining a temperature of around 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides and acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Octahydroindenone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a useful model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in pharmaceutical research, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in biological systems.
Comparison with Similar Compounds
Octahydro-1H-inden-5-one: A ketone derivative with similar structural properties.
Octahydro-1H-inden-5-amine:
Octahydro-1H-inden-5-carboxylic acid: A carboxylic acid derivative used in organic synthesis.
Uniqueness: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol stands out due to its hydroxyl group, which imparts unique reactivity and versatility. This functional group allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2/t7-,8-,9?/m1/s1 |
InChI Key |
IGRYUSXMPCQPHK-ZAZKALAHSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(C[C@H]2C1)O |
Canonical SMILES |
C1CC2CCC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




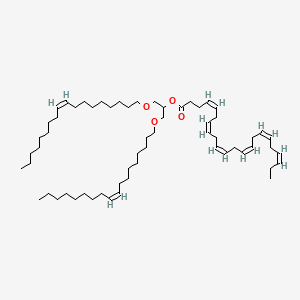
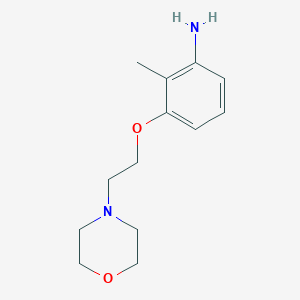
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)
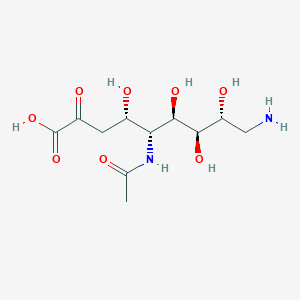

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
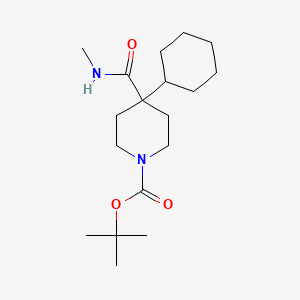
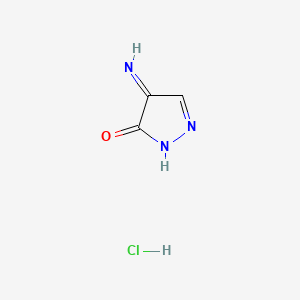
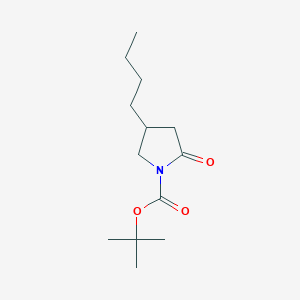
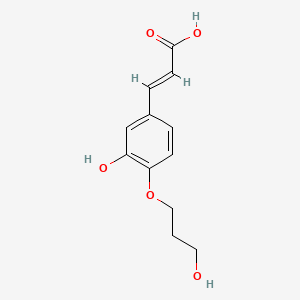
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)

